molecular formula C24H16N2O5 B11577826 Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B11577826
M. Wt: 412.4 g/mol
InChI Key: FVKJTPRRFMTMSI-UHFFFAOYSA-N
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Description

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a chromeno[2,3-c]pyrrole derivative characterized by a fused benzopyran-pyrrolidine core. The molecule features a pyridin-2-yl substituent at position 2 and a methyl benzoate group at position 4 of the chromene ring.

Properties

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C24H16N2O5/c1-30-24(29)15-11-9-14(10-12-15)20-19-21(27)16-6-2-3-7-17(16)31-22(19)23(28)26(20)18-8-4-5-13-25-18/h2-13,20H,1H3

InChI Key

FVKJTPRRFMTMSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification.

  • Toluene is preferred for cyclization due to its high boiling point and inertness.

  • Elevated temperatures (80–90°C) are critical for overcoming the activation energy of 5-endo-trig cyclization.

Catalytic Systems

  • Brønsted acids (p-TSA, HCl) accelerate imine formation but require neutralization before cyclization.

  • Lewis acids (e.g., ZnCl₂) were explored but led to side reactions in esterification steps.

Industrial-Scale Production Considerations

Bench-scale syntheses face challenges in scaling due to exothermic cyclization steps and sensitive intermediates. Continuous flow reactors mitigate these issues by improving heat transfer and reducing reaction times. Automated systems enable precise control over reagent addition, particularly for unstable intermediates like α-amino amidines.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
One-pot MCRShort synthetic path, atom-economicalLimited substrate scope for sterically hindered amines45–72%
Stepwise assemblyBetter control over intermediatesMultiple purification steps, lower overall yield30–55%
Flow chemistryScalable, consistent qualityHigh initial equipment costs60–70%

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR : Key signals include the pyrrole NH (δ 10.2–11.5 ppm) and ester carbonyl (δ 168–170 ppm).

  • HRMS : Molecular ion peaks match calculated values within 3 ppm error.

  • XRD : Crystallinity analysis ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural features to methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate exhibit notable antimicrobial properties. For example, derivatives with pyridine and chromeno-pyrrol structures have shown effective inhibition against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances their antibacterial potency, making them potential candidates for new antibiotic development .

Anticancer Research
The compound's structural motifs are also associated with anticancer activity. Studies have demonstrated that similar compounds can inhibit the growth of multiple cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The incorporation of pyridine and chromene moieties is believed to contribute to their cytotoxic effects against tumor cells .

Antioxidant Properties
There is growing interest in the antioxidant capabilities of compounds related to this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of specific functional groups in its structure may enhance its ability to scavenge free radicals and reduce oxidative damage in biological systems .

Biochemical Probing

This compound can serve as a biochemical probe to study interactions with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and kinetics. Understanding these interactions can elucidate the compound's mechanism of action and identify potential therapeutic targets .

Material Science

The unique structural characteristics of this compound make it a candidate for applications in material science. Its ability to form stable complexes with metals or other materials could lead to advancements in the development of new materials for electronics or nanotechnology applications. The compound's stability and reactivity may also allow for its use in creating functionalized surfaces or coatings .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Study BAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study CAntioxidant PropertiesExhibited strong free radical scavenging activity in vitro tests compared to known antioxidants .

Mechanism of Action

The mechanism of action of Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Substituent Diversity

The target compound’s closest analogs differ in substituents at positions 2 and 7 of the chromeno[2,3-c]pyrrole core:

  • Methyl 4-[7-chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (): Features a chlorine atom at position 7 and a tetrahydrofuran-derived alkyl group at position 2. The chloro substituent may enhance electrophilicity, while the tetrahydrofuran group could influence solubility .
  • Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (): Substituted with fluorine at position 7 and a pyridin-3-ylmethyl group at position 2.
  • Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (): Contains a 2-methoxyethyl group at position 2, which could enhance hydrophilicity compared to aromatic substituents .

Impact of Pyridinyl Position

The target compound’s pyridin-2-yl group contrasts with analogs bearing pyridin-3-ylmethyl () or non-pyridinyl substituents (). Pyridin-2-yl’s ortho-nitrogen may facilitate metal coordination or π-π stacking interactions, influencing binding affinity in biological targets .

Melting Points and Yields

Synthesis yields for related dihydrochromeno[2,3-c]pyrrole-diones () range from 51–55%, indicating moderate efficiency for similar reactions .

Spectral Characterization

Analogous compounds (e.g., ) are characterized by:

  • 1H NMR : Aromatic protons in the 6.5–8.5 ppm range, with shifts influenced by substituents (e.g., fluorine in causes deshielding).
  • 13C NMR : Carbonyl signals (C=O) near 165–175 ppm, consistent with the lactam and ester groups .
  • HRMS: Used to confirm molecular weights (e.g., : C22H18FNO6, MW 411.38) .

Functional and Application Differences

  • Synthetic Utility: The target’s methyl benzoate group may serve as a hydrolyzable ester for prodrug design, contrasting with non-ester analogs (e.g., ’s fluorophenyl derivative) .

Biological Activity

Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C25H24N2O5
  • Molecular Weight : 444.4113 g/mol
  • CAS Number : 4803-02-5
  • Density : 1.47 g/cm³

The compound features a unique structure that includes multiple heterocyclic rings and functional groups, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways.
  • Antimicrobial Activity : Exhibits promising results against bacterial and fungal strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.8 µg/mL

These results suggest a potent antibacterial and antifungal activity comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized various strains and confirmed the results through standard microbiological methods.

Study 2: Anticancer Mechanism

In another investigation focusing on anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Q & A

Q. What synthetic routes are available for preparing Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group coupling. For analogous chromeno-pyrrole derivatives, solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (80–120°C) are critical for yield optimization. For example, pyridine-containing analogs (e.g., ) show sensitivity to reaction pressure, which may influence stereochemistry . Use HPLC or TLC ( ) to monitor intermediate purity.

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to assign aromatic protons (e.g., pyridyl protons at δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy can confirm ketone (C=O, ~1700 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) functionalities. HRMS (High-Resolution Mass Spectrometry) should align with the molecular formula (e.g., C₂₃H₁₆N₂O₅), as demonstrated for structurally related compounds ( ) .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). Structural analogs () highlight the importance of the pyridyl group in binding affinity. Use SAR (Structure-Activity Relationship) analysis to prioritize derivatives with modified substituents on the chromeno-pyrrole core .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in different solvents be resolved?

  • Methodological Answer : Systematic solvent screens (e.g., DMSO vs. THF) paired with DFT calculations can explain solvent-polarity effects on reaction pathways. For example, notes that polar solvents stabilize charge-separated intermediates in chromeno-pyrrole derivatives, altering reaction kinetics. Use kinetic profiling (e.g., UV-Vis monitoring) to correlate solvent parameters (e.g., dielectric constant) with reaction rates .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under varied pH (1–10), temperature (40–60°C), and humidity (75% RH). For hydrolytically sensitive esters ( ), lyophilization or storage in inert atmospheres (N₂) may prevent hydrolysis. Use HPLC-PDA to identify degradation products (e.g., free benzoic acid from ester cleavage) .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT ). Focus on the pyridyl ring’s role in π-π stacking and hydrogen bonding, as seen in related kinase inhibitors (). Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .

Q. What advanced synthetic techniques enable regioselective functionalization?

  • Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) can target specific positions on the chromeno-pyrrole scaffold. For example, describes one-pot reactions for regioselective nitration. Use directed ortho-metalation (DoM) strategies to install substituents at the benzoate moiety while preserving the pyridyl group’s reactivity .

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